molecular formula C30H46O4 B1671342 Enoxolone CAS No. 471-53-4

Enoxolone

Número de catálogo: B1671342
Número CAS: 471-53-4
Peso molecular: 470.7 g/mol
Clave InChI: MPDGHEJMBKOTSU-FNCONFKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 18alfa-glicirrético se puede sintetizar a partir del ácido 18beta-glicirrícico mediante una serie de reacciones químicas. El proceso implica tratar el ácido 18beta-glicirrícico con una solución metanólica de ácido clorhídrico, lo que da como resultado una mezcla de ésteres metílicos de los ácidos 18alfa- y 18beta-glicirretínicos. La mezcla se somete entonces a benzoilación, seguida de separación mediante cromatografía en gel de sílice. El paso final implica la hidrólisis alcalina del 3-benzoil-18alfa-glicirretinato de metilo para obtener ácido 18alfa-glicirrético .

Métodos de producción industrial: La producción industrial del ácido 18alfa-glicirrético suele implicar la extracción a gran escala de la raíz de regaliz, seguida de procesos de purificación para aislar el compuesto. El proceso de extracción suele incluir el uso de disolventes y técnicas cromatográficas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 18alfa-glicirrético experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes:

    Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio y el trióxido de cromo en condiciones controladas para oxidar el ácido 18alfa-glicirrético.

    Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio para reducir el compuesto.

    Sustitución: Las reacciones de sustitución suelen implicar reactivos como los haluros de alquilo y los cloruros de acilo en condiciones básicas o ácidas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados del ácido 18alfa-glicirrético, como el ácido 3-ceto-18alfa-glicirretínico y los ésteres metílicos del ácido 18alfa-glicirretínico .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Enoxolone exhibits multiple biological effects, including anti-inflammatory, hepatoprotective, anticancer, and antimicrobial activities. These properties make it a candidate for therapeutic interventions in several conditions.

Gastrointestinal Applications

This compound has been studied for its role in treating Clostridioides difficile infections (CDI). Research indicates that it inhibits the biosynthesis of toxins TcdA and TcdB by disrupting purine metabolism and phosphate uptake in C. difficile. In animal models, this compound demonstrated superior efficacy when combined with vancomycin compared to vancomycin alone, suggesting its potential as an adjunctive treatment for CDI .

Study Model Dosage Findings
Inhibition of C. difficile virulenceMice infected with C. difficile50 mg/kg this compound + 20 mg/kg vancomycinReduced fecal toxin titers; improved outcomes compared to vancomycin alone

Dermatological Applications

In dermatology, this compound is noted for its effectiveness in reducing erythema and pain following laser treatments. A study showed that a dermo-cosmetic formulation containing 2% this compound significantly decreased recovery time after laser procedures, highlighting its potential in post-procedural care .

Study Treatment Concentration Outcome
Efficacy of this compound in laser recoveryLaser treatment2% this compound creamReduced erythema and pain post-treatment

Anti-Cancer Properties

This compound has demonstrated anticancer effects across various cancer cell lines. It inhibits cell proliferation and induces apoptosis in colorectal, breast, and prostate cancer cells by modulating key signaling pathways such as ERK1/2 and NF-κB.

Cancer Type Cell Line Concentration Mechanism of Action
Colorectal cancerLoVo, SW48012.5-100 µMInhibition of p-PI3K and p-AKT
Breast cancerMCF-725-200 µMActivation of caspase pathways
Prostate cancerLNCaP0-10 µg/mLDownregulation of androgen target genes

Case Studies

Several case studies have highlighted the clinical utility of this compound:

  • Chronic Periodontitis Treatment: A controlled study involving adults with chronic periodontitis showed that toothpaste containing this compound improved periodontal health markers when used alongside standard treatments .
  • Osteoarthritis Management: In vitro studies demonstrated that this compound could significantly enhance cell viability in chondrocytes treated with inflammatory cytokines, indicating its potential role in managing osteoarthritis symptoms .

Mecanismo De Acción

El ácido 18alfa-glicirrético ejerce sus efectos a través de múltiples dianas moleculares y vías. Inhibe la actividad del factor nuclear kappa B (NF-kB) y activa los proteasomas, lo que lleva a la supresión de las respuestas inflamatorias y la promoción de la apoptosis . El compuesto también modula la expresión de diversas enzimas y proteínas implicadas en la inflamación y la supervivencia celular .

Compuestos similares:

    Ácido 18beta-glicirretínico: Otro metabolito de la glicirrizina con propiedades farmacológicas similares pero diferente estereoquímica.

    Glicirrizina: El compuesto principal del que se derivan los ácidos 18alfa- y 18beta-glicirretínicos.

Singularidad: El ácido 18alfa-glicirrético es único debido a su estereoquímica específica, que influye en su actividad biológica y farmacocinética. En comparación con el ácido 18beta-glicirretínico, el ácido 18alfa-glicirrético ha mostrado efectos distintos sobre los procesos celulares y las dianas moleculares .

Comparación Con Compuestos Similares

    18beta-Glycyrrhetinic acid: Another metabolite of glycyrrhizin with similar pharmacological properties but different stereochemistry.

    Glycyrrhizin: The parent compound from which 18alpha- and 18beta-glycyrrhetinic acids are derived.

Uniqueness: 18alpha-Glycyrrhetic acid is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetics. Compared to 18beta-Glycyrrhetinic acid, 18alpha-Glycyrrhetic acid has shown distinct effects on cellular processes and molecular targets .

Q & A

Basic Research Questions

Q. What experimental models and methodologies are commonly used to study Enoxolone's mechanism of action against Clostridioides difficile?

  • Researchers employ RNA sequencing (RNA-seq) to identify differentially expressed genes and RT-qPCR for validation (Pearson’s correlation: 0.89, p = 0.0004) . High-performance liquid chromatography (HPLC) quantifies intracellular ATP/ADP levels, revealing a 25% ATP reduction in C. difficile under 16 µM this compound . Isothermal titration calorimetry (ITC) evaluates direct binding interactions (e.g., this compound’s Kd = 14.04 µM with adenine deaminase) .

Q. How does this compound inhibit toxin production in C. difficile?

  • This compound suppresses TcdA/TcdB toxins by disrupting energy metabolism. At 16 µM, it reduces ATP levels via indirect inhibition of ATP synthase activity (EC50 for toxin inhibition: 7.77–20.23 µM across ribotypes) . Antisense knockdown of atpA (ATP synthase subunit) mimics this effect, confirming the pathway’s role .

Q. What transcriptional responses does this compound induce in bacterial pathogens?

  • RNA-seq in C. difficile reveals 70 differentially expressed genes (FDR < 0.01), including upregulated phosphate transporters (e.g., CDR20291_1626, CDR20291_3120) and cell wall biosynthesis genes, suggesting cell envelope stress . Pathway enrichment highlights phosphate metabolism and osmotic shock adaptation .

Q. What in vitro models demonstrate this compound’s anti-proliferative effects in cancer research?

  • MTS assays show dose-dependent cytotoxicity: 160 µM this compound reduces A549 and NCI-H460 cell viability to ~40% (p < 0.01) by promoting PARP cleavage, indicating apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions between metabolomic and HPLC data on this compound’s impact on nucleotide pools?

  • While metabolomics suggested ADP depletion, HPLC showed no significant ADP change despite 25% ATP reduction . Methodological reconciliation includes:

  • Triangulating with LC-MS/MS for purine metabolites (e.g., hypoxanthine, guanine) .
  • Validating via genetic perturbations (e.g., atpA overexpression or knockdown) .

Q. What experimental approaches address this compound’s multi-target effects in C. difficile?

  • Combinatorial assays are critical:

  • Supplementation with purine derivatives (250 µM hypoxanthine/xanthine) partially restores toxin production (~30%), implicating adenine deaminase inhibition .
  • Co-treatment with Bz-423 (ATP synthase inhibitor) confirms synergy in toxin suppression .
  • Non-targeted GC/LC-QTOFMS identifies novel targets (e.g., AhR agonism in sediment toxicity studies) .

Q. How does this compound’s disruption of phosphate metabolism intersect with ATP depletion in C. difficile?

  • Phosphate symporter upregulation (CDR20291_1626) and Pho regulon activation indicate compensatory phosphate scavenging under this compound stress . ATP synthase inhibition exacerbates phosphate demand, creating a metabolic bottleneck. Quantifying intracellular phosphate pools (via colorimetric assays) and ATP/ADP ratios clarifies this interplay .

Q. What strategies improve this compound’s efficacy in combination therapies?

  • In C. difficile, this compound (16 µM) combined with vancomycin enhances toxin suppression, potentially via anti-inflammatory synergy . In cancer, low-dose this compound (50 mg/kg) modulates cytokines (IL-6, TNF-α) in vivo, suggesting adjuvant potential with chemotherapeutics .

Q. How can non-targeted analyses identify off-target effects of this compound in ecotoxicology?

  • Full-scan screening (GC/LC-QTOFMS) in sediment extracts identified this compound as an AhR agonist (relative potency: 0.13 vs. benzo[a]pyrene) . Follow-up H4IIE-luc bioassays validate AhR activation, highlighting the need for multi-endpoint assessments in environmental toxicology .

Q. What in vivo models validate this compound’s hepatoprotective effects?

  • In rats, 50 mg/kg this compound mitigates thioacetamide-induced liver damage by reducing serum ALT/AST and inhibiting pro-inflammatory cytokines (IL-1β, IL-6) . Dose-dependent efficacy underscores the importance of pharmacokinetic profiling for therapeutic translation.

Q. Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., RNA-seq + RT-qPCR, HPLC + LC-MS/MS).
  • Multi-Target Analysis : Combine chemical genomics, transcriptomics, and metabolomics to map this compound’s polypharmacology.
  • Model Systems : Use ribotype-specific C. difficile strains (e.g., RT027, RT078) to account for variability in toxin EC50 values .

Propiedades

Número CAS

471-53-4

Fórmula molecular

C30H46O4

Peso molecular

470.7 g/mol

Nombre IUPAC

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1

Clave InChI

MPDGHEJMBKOTSU-FNCONFKVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

SMILES isomérico

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

SMILES canónico

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Apariencia

Solid powder

melting_point

296 °C

Key on ui other cas no.

471-53-4
1449-05-4

Descripción física

Solid

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

12, Po
Acid, Glycyrrhetic
Acid, Glycyrrhetinic
Acid, Rhetinic
Acid, Uralenic
Arthrodont
Enoxolone
Glyciram
Glycyram
Glycyrrhetic Acid
Glycyrrhetinic Acid
Jintan
Po 12
Rhetinic Acid
Uralenic Acid

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.